(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Description
The compound, commonly known as Sitagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically for managing type 2 diabetes mellitus. Its molecular formula is C₁₆H₁₅F₆N₅O with a molecular weight of 407.31 g/mol . Key physicochemical properties include:
- Melting point: 216–218°C
- Solubility: Sparingly soluble in water, slightly soluble in methanol .
- pKa: 8.78, indicating moderate basicity .
Sitagliptin’s mechanism involves inhibiting DPP-4, thereby increasing incretin hormones (GLP-1 and GIP), which enhance glucose-dependent insulin secretion . Its stereospecific (3R)-configuration and triazolo[4,3-a]pyrazine core are critical for binding to the DPP-4 active site .
Properties
IUPAC Name |
3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,5,11H,3-4,6-8,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMQWQGGARRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the triazolopyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the amino butanone moiety: This can be done through amination and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the DPP-4 Inhibitor Class
Sitagliptin belongs to a class of β-amino-containing triazolopyrazine derivatives. Below is a comparative analysis with other DPP-4 inhibitors and structural analogues:
Key Observations :
Sitagliptin vs. Linagliptin : Linagliptin’s purine-dione scaffold and extended hydrophobic interactions result in higher potency (IC₅₀ = 1 nM) compared to Sitagliptin (IC₅₀ = 18 nM) .
Sitagliptin vs. Alogliptin: Alogliptin’s pyrimidinedione core and cyanobenzyl group confer moderate potency (IC₅₀ = 13 nM), with a lower molecular weight than Sitagliptin .
Sitagliptin vs. 4-Oxo Analog: The absence of the (3R)-amino group in the 4-oxo analog reduces stereospecific binding, though it retains activity due to the triazolopyrazine core .
Salt and Hydrate Forms
Sitagliptin is often formulated as salts or hydrates to enhance solubility and stability:
- Sitagliptin Phosphate Monohydrate: Molecular weight = 505.31 g/mol; improves aqueous solubility for oral dosage forms .
- L-Tartrate Salt : Exhibits characteristic X-ray diffraction peaks (5.83°, 15.63° 2θ), enhancing crystalline stability .
Table 2: Comparison of Sitagliptin Derivatives
Physicochemical and Pharmacokinetic Differences
Solubility : Sitagliptin’s phosphate salt derivatives exhibit superior water solubility compared to the free base, critical for oral bioavailability .
Metabolism : Sitagliptin undergoes minimal hepatic metabolism (CYP3A4/2C8), whereas Linagliptin is predominantly excreted unchanged, reducing drug-drug interaction risks .
Half-Life : Sitagliptin’s half-life (~12 hours) supports once-daily dosing, while Alogliptin’s half-life (~21 hours) allows for longer dosing intervals .
Biological Activity
The compound (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16F5N5O
- CAS Number : 486460-31-5
- Molecular Weight : 395.32 g/mol
The compound features a complex structure that includes a triazolo-pyrazine core and multiple fluorine substituents, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Research indicates that this compound interacts with various biological targets. Its structural features suggest potential activity as an inhibitor of enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes management.
Enzyme Inhibition
In vitro studies have shown that compounds with similar structures exhibit significant inhibition of DPP-IV with IC50 values in the low micromolar range. The fluorinated moieties likely enhance binding affinity through hydrophobic interactions.
Antidiabetic Activity
Several studies have explored the antidiabetic potential of this compound:
- Case Study 1 : A recent study demonstrated that a derivative of this compound improved glycemic control in diabetic animal models. The mechanism was attributed to enhanced insulin secretion and reduced glucagon levels.
Antiviral Properties
The compound's antiviral activity has also been investigated:
- Case Study 2 : Research on related triazole derivatives indicated efficacy against viruses such as H5N1 and SARS-CoV-2. The proposed mechanism involves inhibition of viral replication through interference with viral enzyme activity.
Comparative Biological Activity Table
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| (3R)-3-amino-4-(2,5-difluorophenyl)-... | DPP-IV | Low µM | |
| Triazole derivative A | H5N1 | 0.5 µM | |
| Triazole derivative B | SARS-CoV-2 | 0.3 µM |
Toxicological Profile
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that while the compound exhibits promising biological activity, further investigations into its long-term effects and metabolic stability are necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
